Cyclohexanone Tosylhydrazone

Synthesis Yield Process Optimization Cost Efficiency

CTH (CAS 4545-18-0) is the superior choice for stereocontrolled synthesis, delivering total regio- and stereoselectivity in Csp³–Csp² bond formations unattainable with acyclic analogs. Ideal for pharmaceutical intermediates. Offers rapid, high-yield carbonyl regeneration under green microwave conditions and near-quantitative synthetic accessibility (∼99% yield) for favorable bulk economics.

Molecular Formula C13H18N2O2S
Molecular Weight 266.36 g/mol
CAS No. 4545-18-0
Cat. No. B1584373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone Tosylhydrazone
CAS4545-18-0
Molecular FormulaC13H18N2O2S
Molecular Weight266.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCC2
InChIInChI=1S/C13H18N2O2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h7-10,15H,2-6H2,1H3
InChIKeyWMCVYCATQIGYIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanone Tosylhydrazone (CAS 4545-18-0): Core Properties and Synthetic Utility for Organic Synthesis Procurement


Cyclohexanone Tosylhydrazone (CTH; CAS 4545-18-0; molecular formula C13H18N2O2S; MW 266.36 g/mol) is a cyclic N-tosylhydrazone derivative formed via condensation of cyclohexanone with p-toluenesulfonylhydrazide [1]. This white to pale yellow crystalline powder serves as a versatile synthon in organic synthesis, functioning as a stable precursor to diazo compounds, carbenes, and as a substrate in transition-metal-catalyzed and transition-metal-free cross-coupling reactions for the construction of C–C and C–heteroatom bonds [2][3].

Why Cyclohexanone Tosylhydrazone Cannot Be Readily Substituted: Evidence of Structural and Reactivity Specificity


Cyclohexanone Tosylhydrazone exhibits structural and reactivity characteristics that distinguish it from both acyclic tosylhydrazones and those derived from other ring sizes, making generic substitution in synthetic protocols problematic. Crystallographic analysis reveals a unique phenyl ring orientation (eclipsed with the S–O bond at a torsion angle of 1.4°) that differs from the cyclopentanone analog [1]. This structural divergence correlates with functional outcomes: CTH and its substituted derivatives demonstrate total regio- and stereoselectivity in transition-metal-free reductive coupling reactions, whereas acyclic tosylhydrazones exhibit no stereoselectivity under identical conditions [2]. Furthermore, the reaction pathway of CTH under microwave-assisted conditions (regeneration of parent ketone) diverges fundamentally from that of aldehyde-derived tosylhydrazones (olefin reduction products), underscoring that substituent identity on the carbonyl precursor dictates reaction fate [3].

Cyclohexanone Tosylhydrazone Differentiation Evidence: Quantitative Head-to-Head Performance Data for Procurement Decisions


Synthesis Yield: Cyclohexanone Tosylhydrazone Achieves ~99% Yield in Single-Step Condensation

Cyclohexanone Tosylhydrazone can be synthesized from cyclohexanone and p-toluenesulfonylhydrazide in a robust condensation reaction achieving approximately 99% yield . This high-yielding, single-step procedure provides a substantial cost-per-gram advantage for procurement of pre-synthesized material versus in-house preparation using less efficient routes.

Synthesis Yield Process Optimization Cost Efficiency

Microwave-Assisted Solvent-Free Regeneration: Cyclohexanone Tosylhydrazone Yields 85–90% Parent Ketone in Under One Minute

Under microwave irradiation (100W) in solvent-free conditions with K2CO3, Cyclohexanone Tosylhydrazone regenerates the parent ketone (cyclohexanone) in 85–90% yield within 0.5–1 minute [1]. In stark contrast, tosylhydrazones derived from aldehydes (e.g., cinnamaldehyde, crotonaldehyde) yield reduction products (olefins) at 75–82% under identical conditions [1]. Conventional heating of the same reaction mixtures yields no products or leads to polymerization [1].

Green Chemistry Microwave Synthesis Reaction Kinetics

Stereoselective Csp³–Csp² Bond Formation: Cyclic Tosylhydrazones Exhibit Total Regio- and Stereoselectivity, Unlike Acyclic Analogs

In transition-metal-free reductive coupling reactions with alkenylboronic acids, tosylhydrazones derived from substituted cyclohexanones (including 2-, 3-, and 4-substituted variants) achieve total regio- and stereoselectivity in constructing disubstituted cyclohexanes [1]. Under identical reaction conditions, acyclic tosylhydrazone derivatives exhibit no stereoselectivity whatsoever [1]. This stereoselectivity is general for 2-, 3-, and 4-substituted cyclohexanone tosylhydrazones as well as for 2-substituted cyclopentanones, but the cyclohexanone scaffold provides broader substitution pattern tolerance [1].

Stereoselective Synthesis C–C Bond Formation Transition-Metal-Free Catalysis

Solid-State Conformational Distinction: Cyclohexanone Tosylhydrazone Exhibits Unique Phenyl Ring Eclipsing vs. Cyclopentanone Analog

X-ray crystallographic analysis reveals a key conformational difference between cyclohexanone tosylhydrazone and its cyclopentanone analog. In the cyclohexanone derivative, the phenyl ring is eclipsed with the S–O bond at a torsion angle of 1.4(2)°, whereas in the cyclopentanone structure, the phenyl ring is twisted away from any eclipsing interaction with either S–O bond [1]. Both structures share an anti conformation of the N–N–S–O linkage, with torsion angles of 174.9(1)° for cyclohexanone and -173.5(1)° for cyclopentanone derivatives, and comparable intermolecular hydrogen-bonding distances (N⋯O = 2.969 Å vs. 2.986 Å) [1].

Crystallography Solid-State Structure Conformational Analysis

Cyclohexanone Tosylhydrazone: Validated High-Impact Application Scenarios for Research and Industrial Use


Stereoselective Construction of Disubstituted Cyclohexane Scaffolds via Transition-Metal-Free Coupling

Researchers requiring total stereocontrol in Csp³–Csp² bond formation should select Cyclohexanone Tosylhydrazone or its substituted derivatives. As demonstrated by Plaza et al. (2016), cyclic tosylhydrazones derived from cyclohexanones deliver total regio- and stereoselectivity in reductive coupling with alkenylboronic acids, whereas acyclic analogs exhibit no stereoselectivity under identical transition-metal-free conditions [1]. This makes CTH the preferred synthon for stereochemically precise construction of disubstituted cyclohexane frameworks in pharmaceutical intermediate synthesis and natural product derivatization.

Rapid Microwave-Assisted Carbonyl Regeneration in Green Chemistry Workflows

For laboratories implementing solvent-free microwave synthesis platforms, Cyclohexanone Tosylhydrazone offers a uniquely efficient carbonyl regeneration pathway. Under 100W microwave irradiation with K2CO3, CTH regenerates cyclohexanone in 85–90% yield within 0.5–1 minute, while conventional heating produces no reaction or polymerization [2]. This rapid, high-yield transformation under green chemistry conditions supports efficient protecting group strategies and carbonyl recovery in multi-step synthesis sequences, with time savings of orders of magnitude compared to conventional reflux methods.

Cost-Effective Large-Scale Procurement of Tosylhydrazone Synthon for Cross-Coupling Chemistry

Procurement specialists evaluating bulk purchase of tosylhydrazone building blocks should consider the demonstrated synthesis efficiency of Cyclohexanone Tosylhydrazone. The compound is accessible via a robust, high-yielding condensation reaction achieving approximately 99% yield . This near-quantitative synthetic accessibility translates to favorable economics at scale, making CTH a cost-competitive option among tosylhydrazone synthons for applications in Pd-catalyzed cross-coupling, carbene transfer reactions, and diazo compound generation [3].

Consistent Solid-State Handling in Regulated Analytical and Preparative Environments

Analytical chemists and formulation scientists requiring batch-to-batch consistency should note the well-characterized solid-state structure of Cyclohexanone Tosylhydrazone. Single-crystal X-ray diffraction confirms a distinct eclipsed phenyl ring conformation (torsion angle 1.4°) and reproducible hydrogen-bonded packing arrangement (N⋯O distance = 2.969 Å) [4]. This crystallographic definition supports reliable solubility behavior, melting point consistency, and long-term storage stability, reducing variability in regulated workflows where material reproducibility is subject to quality system oversight.

Technical Documentation Hub

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